Succinimidyl-PEG(4)-[PEG(8)-OMe]3
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Overview
Description
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is a versatile chemical compound widely used in scientific research. It is a polyethylene glycol (PEG) derivative with succinimidyl ester groups, which facilitate bioconjugation and drug delivery. This compound is particularly valued for its ability to improve the solubility, stability, and biocompatibility of various molecules, making it an essential tool in targeted therapies and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 typically involves the reaction of polyethylene glycol with succinimidyl esters. The process begins with the activation of PEG by reacting it with succinic anhydride to form PEG-succinate. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the succinimidyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using techniques like column chromatography and characterized using spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 primarily undergoes substitution reactions due to the presence of the succinimidyl ester groups. These groups react with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)
Conditions: Reactions are typically carried out in aqueous or organic solvents at pH 7-9 for the formation of amide bonds.
Major Products
The major products formed from these reactions are PEGylated molecules, which have improved solubility, stability, and reduced immunogenicity .
Scientific Research Applications
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of polymers and hydrogels.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.
Industry: Used in the formulation of cosmetics and personal care products to enhance their stability and performance.
Mechanism of Action
The mechanism of action of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 involves the formation of stable amide bonds with primary amines on target molecules. This covalent conjugation improves the solubility, stability, and biocompatibility of the conjugated molecules. The PEG chains provide a steric shield, reducing nonspecific interactions and immunogenic recognition .
Comparison with Similar Compounds
Similar Compounds
- NHS-PEG2-Maleimide
- NHS-PEG4-Maleimide
- NHS-PEG6-Maleimide
- NHS-PEG8-Maleimide
- NHS-PEG12-Maleimide
- NHS-PEG24-Maleimide
Uniqueness
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is unique due to its specific PEG chain length and the presence of multiple PEG units, which provide enhanced solubility and stability compared to other PEG derivatives. Its ability to form stable conjugates with primary amines makes it particularly valuable in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H158N6O40/c1-99-17-9-77(92)86-14-22-104-27-32-109-37-40-112-43-46-115-49-52-118-55-58-121-61-64-124-67-70-127-73-84(74-128-71-68-125-65-62-122-59-56-119-53-50-116-47-44-113-41-38-110-33-28-105-23-15-87-78(93)10-18-100-2,75-129-72-69-126-66-63-123-60-57-120-54-51-117-48-45-114-42-39-111-34-29-106-24-16-88-79(94)11-19-101-3)89-80(95)12-20-102-25-30-107-35-36-108-31-26-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIXLBDYFZCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H158N6O40 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1892.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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